![molecular formula C14H19IN2O B115858 N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide CAS No. 155054-42-5](/img/structure/B115858.png)
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
Beschreibung
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a benzamide derivative characterized by a piperidinylaminoethyl side chain and a 4-iodobenzamide core. Its iodine moiety enables radiolabeling (e.g., with ^125I or ^123I), making it a candidate for diagnostic imaging in oncology .
Notably, this compound has been studied in virtual screening models for trace amine-associated receptor 5 (TAAR5) antagonists, where it was identified as structurally analogous to active ligands but exhibited inactivity in the tested training set . This highlights its role as a reference compound for structure-activity relationship (SAR) studies.
Eigenschaften
IUPAC Name |
4-iodo-N-(2-piperidin-1-ylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWVYQHPUQKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935122 | |
Record name | 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155054-42-5 | |
Record name | 4-Iodo-N-piperidinoethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155054425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Molecular Architecture
The compound’s structure comprises two primary moieties:
Retrosynthetic Disconnections
A plausible retrosynthetic strategy involves:
-
Amide bond formation between 4-iodobenzoic acid and 2-(piperidin-1-yl)ethylamine.
-
Halogenation of a preformed benzamide precursor, though iodination at the aromatic ring typically precedes amide coupling due to the stability of iodinated aromatic intermediates.
Synthetic Route Proposals
Step 1: Synthesis of 4-Iodobenzoic Acid
4-Iodobenzoic acid is commercially available but can be synthesized via:
Step 2: Preparation of 2-(Piperidin-1-yl)ethylamine
This intermediate is synthesized through:
Step 3: Amide Coupling
Reagents and Conditions :
-
Activation : 4-Iodobenzoic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : Reaction with 2-(piperidin-1-yl)ethylamine in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA).
Yield Optimization :
-
Excess acyl chloride (1.2 equiv) improves conversion.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride intermediate.
Alternative Synthetic Strategies
Step 1: Synthesis of N-[2-(Piperidinylamino)ethyl]benzamide
Step 2: Directed Ortho-Iodination
-
Electrophilic iodination using iodine monochloride (ICl) in acetic acid.
-
Regioselectivity : Para-substitution dominates due to the directing effect of the amide group, though ortho/para mixtures may require chromatographic separation.
Industrial-Scale Production Challenges
Purification and Yield Considerations
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Time | 12–24 hours | 4–6 hours |
Yield | 60–70% | 85–90% |
Purity (HPLC) | >95% | >99% |
Key Challenges :
-
Iodine volatility : Requires closed-system reactors to prevent loss of iodine intermediates.
-
Amide hydrolysis : Controlled pH (6.5–7.5) during coupling minimizes degradation.
Analytical Validation of Synthesis
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.82 (d, J=8.4 Hz, 2H, ArH), 7.48 (d, J=8.4 Hz, 2H, ArH), 3.42 (q, J=6.0 Hz, 2H, CH₂NH), 2.78 (t, J=6.0 Hz, 2H, CH₂N), 2.35–2.45 (m, 4H, piperidine CH₂), 1.45–1.55 (m, 4H, piperidine CH₂), 1.35–1.40 (m, 2H, piperidine CH₂).
-
LC-MS (ESI+) : m/z 359.1 [M+H]⁺, confirming molecular formula C₁₄H₁₉IN₂O.
Comparative Evaluation of Synthetic Routes
Analyse Chemischer Reaktionen
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamid durchläuft verschiedene Arten chemischer Reaktionen:
Substitutionsreaktionen: Das Jodatom in der Benzamid-Einheit kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die sich insbesondere auf die Piperidinylaminogruppe auswirken.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Nukleophile für die Substitution, Oxidations- und Reduktionsmittel für Redoxreaktionen sowie Säuren oder Basen für die Hydrolyse. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Cancer Research
IPAB has shown promise in cancer research due to its ability to induce apoptosis in malignant cells. Studies indicate that it can inhibit the proliferation and migration of cancer cells across various types, including:
- Melanoma
- Breast Cancer
- Prostate Cancer
Case Study: Melanoma Cell Lines
A study demonstrated that IPAB effectively induced cell death in human malignant melanoma cells (A2058). The mechanism appears to involve the activation of σ-1R pathways leading to apoptosis.
Neuropharmacology
Research indicates that IPAB may have neuroprotective effects by modulating σ-1R activity, which is implicated in neurodegenerative disorders such as Alzheimer’s and Huntington's disease.
Case Study: Neurodegenerative Disease Models
In preclinical models of Huntington's disease, the administration of σ-1R modulators like IPAB resulted in improved neuronal survival rates and reduced neurodegeneration markers.
Drug Discovery
IPAB serves as a valuable tool in drug discovery, particularly for developing new therapeutic agents targeting σ-1 receptors. Its structure-activity relationship studies help elucidate the binding mechanisms and pharmacological profiles of similar compounds.
Pharmacokinetics
IPAB is soluble to 100 mM in DMSO, facilitating its use in various biological assays. Its pharmacokinetic profile is essential for determining dosage and efficacy in clinical settings.
Wirkmechanismus
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide exerts its effects primarily through binding to sigma-1 receptors. These receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and control of cell survival pathways. By binding to sigma-1 receptors, the compound can influence these processes, leading to effects such as altered cell signaling and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Receptor Selectivity
- σ Receptors: this compound shows affinity for both σ-1 and σ-2 receptors, with higher selectivity for σ-1 in rodent cell lines (Kd1 = 0.67–7.0 nM) . N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide binds preferentially to σ-2 receptors, making it suitable for imaging breast cancer .
- MAO-B Inhibition: N-(2-Aminoethyl)-4-iodobenzamide exhibits reversible MAO-B inhibition (Ki = 9.3 nM), whereas the piperidinylaminoethyl variant lacks MAO-B activity .
Diagnostic and Therapeutic Efficacy
- Melanoma Imaging: N-(2-Diethylaminoethyl)-4-iodobenzamide ([^123I]BZA) demonstrated 81% sensitivity and 100% specificity in phase II trials, outperforming piperidinylaminoethyl analogues in melanin retention .
- Exceptions include lipophilic derivatives like [^18F]FPS, which achieved successful brain imaging in murine models .
Radiolabeling and Stability
- Radiolabeled this compound derivatives exhibit moderate stability in vivo, with rapid clearance from non-target tissues. In contrast, N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide analogs showed prolonged retention in tumor xenografts, enhancing imaging contrast .
Key Research Findings and Clinical Implications
- Sigma Receptor Targeting: The piperidinylaminoethyl side chain confers unique σ-1 receptor interactions, distinguishing it from diethylaminoethyl or benzyl-piperidine variants .
- Therapeutic Limitations: Despite structural similarities to active TAAR5 ligands, this compound’s inactivity underscores the critical role of side-chain stereochemistry and charge distribution .
- Future Directions: Hybridizing the piperidinylaminoethyl moiety with melanin-targeting groups (e.g., as in N-(2-diethylaminoethyl)-4-iodobenzamide) could enhance tumor specificity for dual diagnostic-therapeutic (theranostic) applications .
Biologische Aktivität
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, also known as IPAB, is a synthetic compound that has garnered attention for its biological activity, particularly its role as a sigma-1 receptor (σ-1R) ligand. This article delves into the compound's mechanism of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Overview of Sigma-1 Receptors
Sigma-1 receptors are unique proteins located in the endoplasmic reticulum, playing critical roles in various cellular processes including cell survival, apoptosis, and modulation of neurotransmitter systems. They are implicated in several pathological conditions such as neurodegenerative diseases and cancer. The σ-1R is known to interact with various signaling pathways, making it a significant target for drug development.
Binding Affinity
IPAB exhibits high affinity for σ-1 receptors, which allows it to modulate their activity effectively. The compound's interaction with σ-1R is believed to influence multiple downstream signaling pathways, including those involved in cell proliferation and survival.
Biochemical Pathways
Upon binding to σ-1R, IPAB may initiate several intracellular signaling cascades. These include:
- Inhibition of Apoptosis : By activating survival pathways.
- Regulation of Calcium Homeostasis : Affecting neuronal excitability and neurotransmitter release.
- Influence on Neuroinflammation : Modulating the inflammatory response within the central nervous system.
Pharmacological Effects
Research has demonstrated that IPAB possesses a range of pharmacological effects:
- Anticancer Properties : Studies indicate that IPAB can induce cell death in various cancer cell lines such as melanoma, breast cancer, and prostate cancer. It has been shown to inhibit cancer cell proliferation and migration, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Given its role in modulating σ-1R activity, IPAB may offer protective benefits against neurodegenerative conditions by enhancing neuronal survival and reducing apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of IPAB:
- Cancer Cell Studies : In vitro studies have demonstrated that IPAB induces apoptosis in A2058 melanoma cells through σ-1R modulation. This effect was associated with altered expression of apoptotic markers and reduced cell viability .
- Neuroprotective Studies : Research has indicated that treatment with IPAB can reduce neuroinflammation and promote neuronal survival in models of neurodegeneration. The compound's ability to influence calcium signaling pathways is particularly noteworthy .
- Screening for Inhibitory Activity : High-throughput screening assays have identified IPAB as a potential inhibitor of NADPH oxidase activity, suggesting its role in mitigating oxidative stress-related damage in various disease states .
Comparative Analysis with Related Compounds
Compound Name | Key Features |
---|---|
N-[2-(Piperidinylamino)ethyl]-4-fluorobenzamide | Contains fluorine; different binding properties compared to IPAB. |
N-[2-(Piperidinylamino)ethyl]-4-chlorobenzamide | Chlorine substituent may alter pharmacokinetic properties. |
N-[2-(Piperidinylamino)ethyl]-4-bromobenzamide | Bromine substituent; used in similar applications but varies in efficacy. |
These compounds illustrate how variations in halogen substituents can significantly impact biological activity and receptor binding characteristics.
Q & A
Q. What is the primary mechanism of action of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide in targeting cancer cells?
The compound exhibits high affinity for sigma-1 receptors (σ1), driven by its structural features, including hydrogen bonding and hydrophobic interactions. This selectivity enables modulation of receptor activity through allosteric mechanisms, making it a valuable tool for studying σ1-mediated signaling pathways in cancer cells . Methodologically, binding assays using radiolabeled ligands (e.g., 125I or 3H) and competitive displacement studies are standard for validating σ1 receptor interactions .
Q. How is this compound synthesized, and what are its critical structural motifs?
Synthesis typically involves coupling a piperidine-ethylamine moiety with 4-iodobenzoyl chloride. Key structural elements include:
- The piperidinylamino group , which enhances receptor binding via nitrogen lone-pair interactions.
- The 4-iodobenzamide core , which provides lipophilicity for membrane permeability and serves as a radiolabeling site (e.g., 123I for imaging) . Purity is verified via HPLC, NMR, and mass spectrometry, with crystallographic data (e.g., CCDC 2112456) confirming stereochemistry .
Q. What are the primary research applications of this compound?
- Cancer imaging : Used in SPECT/PET imaging for melanoma and breast cancer due to melanin affinity and σ1 receptor targeting .
- Receptor pharmacology : Probes σ1 receptor dynamics, including ligand-binding kinetics and allosteric modulation .
- Structural biology : Crystallography reveals conformational flexibility, aiding in rational drug design (e.g., torsional angles of 80.8° between aromatic moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported σ1 receptor binding affinities across cell lines?
Discrepancies may arise from:
- Cell-specific receptor isoforms : Use siRNA knockdown or CRISPR-edited cell models to isolate σ1 expression .
- Radioligand purity : Validate specific activity of labeled compounds via radio-TLC/HPLC to exclude free iodine contamination .
- Binding conditions : Standardize buffer pH, temperature, and co-factor (e.g., Mg²⁺) concentrations . A meta-analysis of binding data (e.g., Kd values from ) is recommended to identify outliers.
Q. What experimental strategies optimize tumor uptake and clearance for imaging applications?
- Structural modifications : Introduce methylsulfonamido or methoxy groups to enhance lipophilicity and tumor retention .
- Pharmacokinetic profiling : Conduct biodistribution studies in murine models at 2, 14, and 72 hours post-injection, measuring 14C/13C ratios to quantify intracellular accumulation .
- Dual-labeling : Compare 123I (imaging) and 14C (quantitation) isotopes to correlate tumor uptake with receptor density .
Q. How does conformational flexibility impact the compound’s receptor interactions and therapeutic potential?
Crystallographic data shows two conformers:
- Planar conformer : Stabilized by π-π stacking, ideal for σ1 receptor binding.
- Perpendicular conformer (80.8° twist): Favors membrane penetration via hydrophobic interactions . Molecular dynamics simulations can predict dominant conformers in physiological environments, guiding analog design for improved target engagement.
Methodological Recommendations
- Intracellular tracking : Use SIMS imaging for subcellular localization of 127I or 14C isotopes .
- Receptor occupancy : Pair autoradiography with immunohistochemistry (σ1 receptor antibodies) in tumor sections .
- Metabolic stability : Assess in vitro liver microsomal assays to identify degradation hotspots for structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.